Direct Comparison of COX-2 Inhibitory Potency and Selectivity: Methyl-1H-1,2,4-triazolecarboxylate-Derived 5d vs. Clinical Standards Celecoxib and Indomethacin
A derivative of methyl-1H-1,2,4-triazole-3-carboxylate, specifically compound 5d (methyl 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate), demonstrates superior COX-2 inhibitory potency and selectivity compared to the clinical NSAIDs Celecoxib and Indomethacin. In vitro assays reveal that 5d achieves a remarkable COX-2 IC50 of 17.9 nM with a selectivity index (COX-1/COX-2 ratio) of 1080 [1]. This is in stark contrast to Celecoxib and Indomethacin, which exhibit lower selectivity in the same or comparable assays. Furthermore, in an in vivo anti-inflammatory model, a lower dose of 5 mg/kg of 5d demonstrated better efficacy and gastric protection than a 10 mg/kg dose of Indomethacin, highlighting a superior therapeutic window [1].
| Evidence Dimension | COX-2 Inhibition (IC50) and Selectivity (COX-1/COX-2 ratio) |
|---|---|
| Target Compound Data | COX-2 IC50 = 17.9 nM; Selectivity = 1080 |
| Comparator Or Baseline | Celecoxib (Selective COX-2 inhibitor) and Indomethacin (Non-selective NSAID) |
| Quantified Difference | Compound 5d exhibits a COX-2 IC50 of 17.9 nM, which is more potent than the reported IC50 values for Celecoxib (~40 nM) and Indomethacin (~230 nM) in standard assays, with a selectivity index exceeding that of both comparators. |
| Conditions | In vitro human recombinant COX-1/COX-2 enzyme inhibition assay and in vivo carrageenan-induced paw edema model in rats. |
Why This Matters
This evidence directly supports the selection of methyl-1H-1,2,4-triazole-3-carboxylate as a privileged scaffold for developing next-generation, highly selective COX-2 inhibitors with an improved safety profile over current NSAIDs.
- [1] Li, S. M., Tsai, S. E., Chiang, C. Y., Chung, C. Y., Chuang, T. J., Tseng, C. C., ... & Wong, F. F. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry, 104, 104333. View Source
